4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline
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Overview
Description
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound with the molecular formula C12H8ClN3O and a molecular weight of 245.66 g/mol . This compound is characterized by the presence of a chloro-substituted oxazolo[5,4-b]pyridine ring attached to an aniline moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
The synthesis of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline can be compared with other similar compounds, such as:
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: This compound shares a similar oxazole-pyridine core but lacks the aniline group, resulting in different chemical and biological properties.
4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine: This compound has a similar structure but with a methyl group linking the oxazole-pyridine core to the phenylamine moiety, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chloro and aniline groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H8ClN3O |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H8ClN3O/c13-8-5-10-12(15-6-8)17-11(16-10)7-1-3-9(14)4-2-7/h1-6H,14H2 |
InChI Key |
JMPQPEIJSUXREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)N |
Origin of Product |
United States |
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